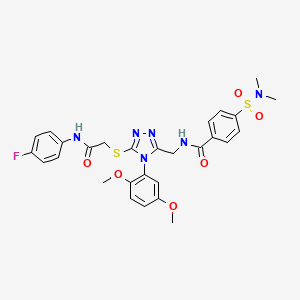
N-((4-(2,5-dimethoxyphenyl)-5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((4-(2,5-dimethoxyphenyl)-5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide is a useful research compound. Its molecular formula is C28H29FN6O6S2 and its molecular weight is 628.69. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-((4-(2,5-dimethoxyphenyl)-5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.
Structural Characteristics
The compound features a unique structural arrangement that includes:
- A triazole ring , which is known for its diverse biological activities.
- Dimethoxyphenyl and fluorophenyl groups that may enhance its binding affinity to biological targets.
- A sulfamoyl group , which is often associated with antibacterial and antitumor activities.
Molecular Formula and Weight
| Property | Value |
|---|---|
| Molecular Formula | C21H24F2N4O3S |
| Molecular Weight | 432.50 g/mol |
Antitumor Activity
Research indicates that compounds containing triazole rings often exhibit significant antitumor properties. The specific compound has been evaluated for its cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. In vitro studies have shown that it can inhibit cell proliferation and induce apoptosis through mechanisms such as:
- Reactive Oxygen Species (ROS) generation : This leads to oxidative stress in cancer cells.
- Inhibition of key signaling pathways : Such as the ERK pathway, which is crucial for cell survival and proliferation .
Antimicrobial Properties
The structural components of the compound suggest potential antimicrobial activity. Thiadiazole derivatives are noted for their ability to combat bacterial infections. Preliminary studies indicate that this compound may inhibit the growth of certain pathogenic bacteria by disrupting their metabolic processes.
The mechanism by which this compound exerts its biological effects can be summarized as follows:
- Binding Affinity : The compound's unique structure allows it to bind effectively to target proteins involved in cell signaling and proliferation.
- Enzyme Inhibition : It has been shown to inhibit enzymes such as macrophage migration inhibitory factor (MIF), which plays a role in inflammation and cancer progression .
- Cell Cycle Arrest : Studies suggest that it may induce cell cycle arrest at the G1/S checkpoint, preventing cancer cells from dividing .
Study 1: Antitumor Efficacy
A study published in the European Journal of Medicinal Chemistry examined the effects of this compound on A549 lung cancer cells. The results demonstrated a significant reduction in cell viability with an IC50 value indicating potent activity against these cancer cells .
Study 2: Mechanistic Insights
Research focusing on the structure-activity relationship (SAR) revealed that modifications to the triazole moiety significantly affected the compound's potency against MIF tautomerase activity. The presence of fluorine in the phenyl group was found to enhance binding affinity and inhibitory capacity .
Study 3: Antimicrobial Activity
In vitro assays showed that the compound exhibited a broad spectrum of antimicrobial activity against various bacterial strains, suggesting its potential application in treating infections caused by resistant bacteria.
特性
IUPAC Name |
N-[[4-(2,5-dimethoxyphenyl)-5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-4-(dimethylsulfamoyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29FN6O6S2/c1-34(2)43(38,39)22-12-5-18(6-13-22)27(37)30-16-25-32-33-28(35(25)23-15-21(40-3)11-14-24(23)41-4)42-17-26(36)31-20-9-7-19(29)8-10-20/h5-15H,16-17H2,1-4H3,(H,30,37)(H,31,36) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXAVLLDKAXOWRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC2=NN=C(N2C3=C(C=CC(=C3)OC)OC)SCC(=O)NC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29FN6O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
628.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













